molecular formula C7H4F2N4S B15330490 1-(3,5-Difluorophenyl)-1H-tetrazole-5-thiol

1-(3,5-Difluorophenyl)-1H-tetrazole-5-thiol

Cat. No.: B15330490
M. Wt: 214.20 g/mol
InChI Key: NNAXHENANNSBDS-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-1H-tetrazole-5-thiol is a heterocyclic compound that contains both a tetrazole ring and a thiol group The presence of fluorine atoms on the phenyl ring enhances its chemical stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)-1H-tetrazole-5-thiol can be synthesized through a multi-step process. One common method involves the reaction of 3,5-difluoroaniline with sodium azide and sulfur in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the formation of the tetrazole ring occurring through cyclization.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted phenyl-tetrazole derivatives.

Scientific Research Applications

1-(3,5-Difluorophenyl)-1H-tetrazole-5-thiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the tetrazole ring can interact with various biological receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 1-(2,5-Difluorophenyl)-1H-tetrazole-5-thiol
  • 1-(4-Fluorophenyl)-1H-tetrazole-5-thiol
  • 1-(3,5-Dichlorophenyl)-1H-tetrazole-5-thiol

Uniqueness: 1-(3,5-Difluorophenyl)-1H-tetrazole-5-thiol is unique due to the presence of two fluorine atoms on the phenyl ring, which enhances its chemical stability and reactivity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H4F2N4S

Molecular Weight

214.20 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-2H-tetrazole-5-thione

InChI

InChI=1S/C7H4F2N4S/c8-4-1-5(9)3-6(2-4)13-7(14)10-11-12-13/h1-3H,(H,10,12,14)

InChI Key

NNAXHENANNSBDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)N2C(=S)N=NN2

Origin of Product

United States

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